![molecular formula C23H13ClN4O4S B11632790 (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632790.png)

(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

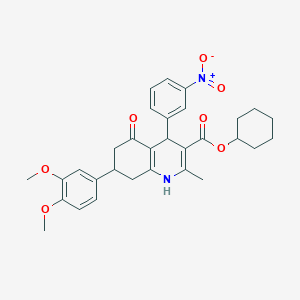

This compound is a complex heterocyclic molecule with a fused thiazolo-pyrimidine ring system. Let’s break down its structure:

- The furan-2-yl group contributes to the aromaticity of the compound.

- The chloro and nitro substituents on the phenyl ring introduce reactivity and polarity.

- The thiazolo ring system contains both sulfur and nitrogen atoms, imparting unique properties.

Preparation Methods

Synthetic Routes:

-

Heterocyclization Approach

- One common synthetic route involves the heterocyclization of appropriate precursors. For example, starting from a furan-2-carbaldehyde derivative and a thiazolylamine, the reaction proceeds to form the thiazolo-pyrimidine core.

- The Knoevenagel condensation between furan-2-carbaldehyde and thiazolylamine generates the key intermediate.

- Subsequent cyclization via intramolecular condensation forms the target compound.

-

Multicomponent Reactions (MCRs)

- MCRs are efficient methods for constructing complex heterocycles.

- The Biginelli reaction , which combines an aldehyde, a β-ketoester, and a urea or thiourea, can be adapted to synthesize this compound.

Industrial Production:

- While no specific industrial-scale production methods are widely reported, research laboratories can synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a carbonyl group.

Substitution: The chloro group is susceptible to nucleophilic substitution.

Common Reagents: Sodium borohydride (for nitro reduction), thionyl chloride (for chlorination), and strong bases (for cyclization).

Major Products: The desired compound itself, along with intermediates formed during the synthetic steps.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.

Materials Science: Explore its use in organic electronics or sensors.

Pharmacology: Assess its pharmacokinetics and toxicity.

Comparison with Similar Compounds

Similar Compounds:

: Example reference. : Another example reference.

Properties

Molecular Formula |

C23H13ClN4O4S |

|---|---|

Molecular Weight |

476.9 g/mol |

IUPAC Name |

(6Z)-6-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C23H13ClN4O4S/c24-18-10-14(28(30)31)6-8-16(18)20-9-7-15(32-20)11-17-21(25)27-19(13-4-2-1-3-5-13)12-33-23(27)26-22(17)29/h1-12,25H/b17-11-,25-21? |

InChI Key |

MWVXALORSREPGV-KUYAPCGNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)/C(=N)N23 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=N)N23 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11632713.png)

![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)

![N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)

![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-](/img/structure/B11632725.png)

![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632732.png)

![N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11632749.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)

![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11632763.png)

![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11632776.png)

![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632780.png)

![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632793.png)

![6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632801.png)

![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B11632802.png)